

# Application Notes and Protocols for Designing Combination Therapy Studies with Adrixetinib TFA

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Adrixetinib (Q702) is an orally bioavailable, selective small-molecule inhibitor of the Axl, Mer, and CSF1R receptor tyrosine kinases.[1][2] These kinases are key players in tumorigenesis, immune suppression, and drug resistance.[1][2] Adrixetinib's mechanism of action involves remodeling the tumor microenvironment (TME) to be more susceptible to anti-tumor immune responses, primarily by reducing immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) while promoting the activity of M1 macrophages and cytotoxic CD8+ T cells.[3] This immunomodulatory effect provides a strong rationale for combining Adrixetinib with other anti-cancer agents, particularly immune checkpoint inhibitors, chemotherapy, and other targeted therapies, to achieve synergistic anti-tumor activity.[2]

These application notes provide a comprehensive guide for designing and conducting preclinical combination therapy studies with **Adrixetinib TFA**. The protocols outlined below are intended to serve as a starting point and should be optimized for specific cell lines and tumor models.

# **Quantitative Data Summary**



The following tables summarize key quantitative data for Adrixetinib and representative Axl/Mer inhibitors to guide experimental design.

Table 1: Adrixetinib (Q702) Kinase Inhibitory Activity

| Target | IC50 (nM) |
|--------|-----------|
| AxI    | 0.3       |
| Mer    | 0.8       |
| CSF1R  | 8.7       |

IC50 values were determined using a kinase-domain binding-based assay.

Table 2: Representative Cell Viability IC50 Values for Adrixetinib and Similar Axl/Mer Inhibitors



| Compound              | Cell Line                 | Cancer Type                                                       | IC50 (μM)                                             | Citation |
|-----------------------|---------------------------|-------------------------------------------------------------------|-------------------------------------------------------|----------|
| Adrixetinib<br>(Q702) | EOL-1                     | Eosinophilic<br>Leukemia                                          | 0.02                                                  |          |
| MOLM-13               | Acute Myeloid<br>Leukemia | 0.11                                                              |                                                       |          |
| MV4-11                | Acute Myeloid<br>Leukemia | 0.2                                                               | _                                                     |          |
| BMS-777607            | U118MG                    | Glioblastoma                                                      | ~12.5 (effective dose)                                | [4]      |
| SF126                 | Glioblastoma              | ~12.5 (effective dose)                                            | [4]                                                   |          |
| TP-0903               | Various                   | Pancreatic<br>Cancer                                              | Not explicitly<br>stated, used at<br>25 mg/kg in vivo | [5]      |
| UNC2025               | 697                       | B-cell Acute<br>Lymphoblastic<br>Leukemia                         | ~0.0027                                               | [6]      |
| Kasumi-1              | Acute Myeloid<br>Leukemia | Not explicitly stated, effective at sub-micromolar concentrations | [6]                                                   |          |

Note: Cell-based IC50 values for Adrixetinib in solid tumor lines are not yet widely published. The provided data for other Axl/Mer inhibitors can be used as a reference for initial doseranging studies. IC50 values are highly dependent on the cell line and assay conditions (e.g., incubation time).[7][8]

Table 3: Representative In Vivo Efficacy of Adrixetinib and Other Axl/Mer Inhibitors in Combination Studies



| Compound              | Combination<br>Agent                   | Tumor Model                                                           | Efficacy<br>Outcome                                                                 | Citation |
|-----------------------|----------------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------|----------|
| Adrixetinib<br>(Q702) | anti-PD-1<br>antibody                  | RENCA (murine<br>renal carcinoma)<br>syngeneic model                  | Significant tumor growth inhibition compared to either agent alone.                 | [9]      |
| TP-0903               | Gemcitabine +<br>anti-PD-1<br>antibody | KPC (pancreatic<br>cancer)<br>syngeneic model                         | Significantly extended survival compared to vehicle or single- agent therapies.     | [5]      |
| BMS-777607            | anti-PD-1<br>antibody                  | E0771 (murine<br>triple-negative<br>breast cancer)<br>syngeneic model | Significantly decreased tumor growth and lung metastasis compared to monotherapies. | [10]     |
| UNC2025               | Methotrexate                           | 697 (B-ALL)<br>xenograft model                                        | Increased sensitivity to methotrexate, leading to enhanced anti- leukemic effect.   | [11]     |

# Signaling Pathways and Experimental Workflows Adrixetinib Mechanism of Action and Downstream Signaling

Adrixetinib simultaneously inhibits Axl, Mer, and CSF1R, leading to a dual effect on both the tumor cells and the tumor microenvironment. This inhibition blocks downstream pro-survival and anti-inflammatory signaling pathways.





#### Click to download full resolution via product page

Caption: Adrixetinib inhibits Axl, Mer, and CSF1R, blocking downstream signaling pathways.

# **Experimental Workflow for In Vitro Combination Studies**

A systematic approach is crucial for evaluating the synergistic potential of Adrixetinib with other therapeutic agents in vitro.





Click to download full resolution via product page

Caption: Workflow for assessing in vitro synergy of Adrixetinib combinations.





# **Experimental Workflow for In Vivo Combination Studies**

In vivo studies are essential to validate the therapeutic efficacy of Adrixetinib combinations in a physiological context.





Click to download full resolution via product page

Caption: Workflow for assessing in vivo efficacy of Adrixetinib combinations.



# Experimental Protocols Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol describes how to determine the IC50 of Adrixetinib and a combination agent, and subsequently evaluate their synergistic effects.

#### 1.1. Materials:

- Cancer cell line of interest (e.g., A549, H1299 for solid tumors; MOLM-13 for leukemia)
- Adrixetinib TFA (stock solution prepared in DMSO)
- Combination agent (e.g., Pembrolizumab, Gemcitabine)
- Complete cell culture medium
- · 96-well clear bottom white plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer
- CompuSyn software or similar for synergy analysis
- 1.2. Procedure: Single-Agent IC50 Determination
- Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of Adrixetinib and the combination agent in culture medium.
- Remove the medium from the cells and add 100  $\mu L$  of the drug dilutions. Include vehicle control (DMSO) wells.
- Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
- Equilibrate the plate and CellTiter-Glo® reagent to room temperature.



- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate the IC50 values using a non-linear regression analysis (e.g., in GraphPad Prism).
- 1.3. Procedure: Combination Synergy Analysis
- Based on the IC50 values, design a dose matrix of Adrixetinib and the combination agent. A
  common approach is to use concentrations ranging from 1/4x to 4x the IC50 value for each
  drug.
- Seed cells as described in 1.2.1.
- Treat the cells with the combination matrix, including single-agent and vehicle controls.
- Incubate and perform the CellTiter-Glo® assay as described in 1.2.4-1.2.9.
- Analyze the data using the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI).[12] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]

# Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol is for assessing the effect of Adrixetinib, alone and in combination, on the phosphorylation of key downstream signaling proteins.

#### 2.1. Materials:

- Cancer cells treated as in the combination synergy experiment.
- RIPA buffer with protease and phosphatase inhibitors.



- BCA Protein Assay Kit.
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF membrane and transfer system.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-Mer, anti-Mer, anti-p-CSF1R, anti-CSF1R, anti-p-AKT, anti-p-ERK, anti-ERK, anti-β-actin).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.
- Chemiluminescence imaging system.

#### 2.2. Procedure:

- Lyse the treated cells with ice-cold RIPA buffer.
- Determine protein concentration using the BCA assay.
- Denature protein lysates by boiling in Laemmli buffer.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane three times with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize to a loading control (e.g., β-actin).

### **Protocol 3: In Vivo Syngeneic Tumor Model Study**

This protocol outlines a study to evaluate the in vivo efficacy of Adrixetinib in combination with an immune checkpoint inhibitor.

#### 3.1. Materials:

- 6-8 week old female BALB/c or C57BL/6 mice.
- Syngeneic tumor cell line (e.g., CT26, RENCA, or MC38).
- Adrixetinib TFA (formulated for oral gavage).
- anti-PD-1 antibody (or other immune checkpoint inhibitor) and isotype control.
- Sterile PBS and syringes.
- Calipers for tumor measurement.
- Anesthesia (e.g., isoflurane).

#### 3.2. Procedure:

- Subcutaneously inject tumor cells (e.g., 1 x  $10^6$  cells in 100  $\mu L$  PBS) into the flank of the mice.
- Monitor tumor growth. When tumors reach an average volume of 50-100 mm<sup>3</sup>, randomize the mice into four treatment groups (n=8-10 mice/group):
  - Group 1: Vehicle (oral gavage) + Isotype control (intraperitoneal injection).
  - Group 2: Adrixetinib (e.g., 30 mg/kg, daily, oral gavage) + Isotype control.



- Group 3: Vehicle + anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly, i.p.).
- Group 4: Adrixetinib + anti-PD-1 antibody.
- Administer treatments for a specified period (e.g., 2-3 weeks).
- Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.
- Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).
- At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry for immune cell populations, immunohistochemistry).
- Analyze the data for tumor growth inhibition and survival benefit.

### Conclusion

Adrixetinib's unique mechanism of targeting key drivers of immunosuppression and tumor survival makes it a promising candidate for combination therapies. The protocols and data presented here provide a framework for the rational design and execution of preclinical studies to explore the full therapeutic potential of Adrixetinib in combination with other anti-cancer agents. Rigorous in vitro and in vivo testing, as outlined, will be crucial in identifying the most effective combination strategies to advance into clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Facebook [cancer.gov]
- 2. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 3. healthscout.app [healthscout.app]

# Methodological & Application





- 4. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Designing Combination Therapy Studies with Adrixetinib TFA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383634#designing-combination-therapy-studies-with-adrixetinib-tfa]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com